A Validated Intermediate in the Documented Synthesis of the COX-2 Inhibitor FK3311
Unlike its bromo or fluoro analogs, 1-(4-Amino-3-chlorophenyl)ethanone is explicitly documented as the starting material for the primary synthetic route to the anti-inflammatory drug candidate FK3311 [1]. This validated application provides procurement justification that is not available for its 3-methyl or 3-fluoro analogs, which lack such established literature precedence in this specific drug synthesis pathway. The compound is oxidized with NaNO2 and HCl to yield 3'-chloro-4-nitroacetophenone, a key intermediate [1].
| Evidence Dimension | Synthetic Route Validation |
|---|---|
| Target Compound Data | Starting material for primary FK3311 synthetic route (Tsuji et al., 1992) |
| Comparator Or Baseline | 1-(4-Amino-3-bromophenyl)ethanone and other analogs |
| Quantified Difference | Not applicable |
| Conditions | Synthesis of 2'-phenoxymethanesulfonanilide derivatives (FK3311) |
Why This Matters
Procuring a compound with a proven role in a published pharmaceutical synthesis reduces development risk compared to using unvalidated analogs.
- [1] Tsuji, K., Nakamura, K., Konishi, N., Okumura, H., & Matsuo, M. (1992). Studies on antiinflammatory agents. I. Synthesis and pharmacological properties of 2'-phenoxymethanesulfonanilide derivatives. Chemical and Pharmaceutical Bulletin, 40(9), 2399-2409. View Source
